molecular formula C16H14FN5O2 B11510655 Acetamide, N-(4-fluorophenyl)-2-[5-(4-methoxyphenyl)tetrazol-2-yl]-

Acetamide, N-(4-fluorophenyl)-2-[5-(4-methoxyphenyl)tetrazol-2-yl]-

Cat. No.: B11510655
M. Wt: 327.31 g/mol
InChI Key: ILFVBKNCGNNKOG-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a synthetic organic compound characterized by the presence of fluorophenyl and methoxyphenyl groups attached to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Fluorophenyl Group:

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a similar nucleophilic substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-FLUOROPHENYL)-2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-FLUOROPHENYL)BENZAMIDE: This compound shares the fluorophenyl group but lacks the tetrazole and methoxyphenyl groups.

    4-METHOXYPHENYL N-(4-FLUOROPHENYL)CARBAMATE: This compound contains both the fluorophenyl and methoxyphenyl groups but has a carbamate linkage instead of an acetamide linkage.

Uniqueness

N-(4-FLUOROPHENYL)-2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is unique due to the presence of both fluorophenyl and methoxyphenyl groups attached to a tetrazole ring, which imparts distinct chemical and biological properties. This combination of functional groups and the tetrazole ring structure makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14FN5O2

Molecular Weight

327.31 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C16H14FN5O2/c1-24-14-8-2-11(3-9-14)16-19-21-22(20-16)10-15(23)18-13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H,18,23)

InChI Key

ILFVBKNCGNNKOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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